(R,R)-Jacobsen's catalyst
Overview
Description
Synthesis Analysis
The synthesis of (R,R)-Jacobsen's catalyst involves the complexation of a metal, typically manganese or iron, with a chiral salen ligand. This process creates a metal center that is coordinated to the nitrogen atoms of the diamine and the oxygen atoms of the aldehyde components of the salen ligand. The chirality of the salen ligand is essential for the enantioselective properties of the catalyst.
Molecular Structure Analysis
The molecular structure of (R,R)-Jacobsen's catalyst features a central metal ion coordinated in a tetradentate manner to the salen ligand, forming a planar or slightly distorted octahedral geometry. This configuration stabilizes the metal center and provides a chiral environment that is essential for enantioselective catalysis.
Chemical Reactions and Properties
(R,R)-Jacobsen's catalyst is primarily used in asymmetric epoxidation reactions, where it facilitates the addition of an oxygen atom across the double bond of olefins to produce epoxides with high enantioselectivity. The catalyst is known for its high catalytic activity and ability to induce significant enantioselectivity in the products.
Physical Properties Analysis
The physical properties of (R,R)-Jacobsen's catalyst, such as solubility, melting point, and stability, are influenced by the nature of the metal center and the substituents on the salen ligand. These properties are crucial for its application in various solvent systems and reaction conditions.
Chemical Properties Analysis
Chemically, (R,R)-Jacobsen's catalyst exhibits remarkable stability under reaction conditions, retaining its chiral integrity and catalytic activity. Its chemical properties, including reactivity and selectivity, are influenced by the metal used in the complex and the electronic and steric effects of the ligand substituents.
For detailed scientific insights and specific examples related to the synthesis, structure, and applications of (R,R)-Jacobsen's catalyst in asymmetric synthesis, refer to the following sources:
Scarso, A., & Strukul, G. (2013). Transition-Metal–Catalyzed Stereoselective Oxidations in Drug and Natural Product Synthesis. (Scarso & Strukul, 2013).
Rose, E., Andrioletti, B., Zrig, S., & Quelquejeu-Ethève, M. (2005). Enantioselective epoxidation of olefins with chiral metalloporphyrin catalysts. (Rose et al., 2005).
Scientific research applications
Recycling and Reutilization: Jacobsen's catalyst is used for the catalytic oxidation of R-(+)-limonene and cis-ethyl cinnamate, and a method for its easy separation and reutilization has been developed. This approach retains the excellent catalytic properties of the catalyst (Cubillos, Montilla, & Correa, 2009).
Enantioselective Epoxidation: The catalyst has been immobilized onto various materials for the enantioselective epoxidation of olefins. Studies show its effectiveness in achieving high epoxide yield and enantiomeric excess (ee%) (Das, Silva, Carvalho, Pires, & Freire, 2009).
Heterogeneous Catalysis: Jacobsen's catalyst is used in heterogeneous catalytic processes for the oxidation of R-(+)-limonene, demonstrating efficient and selective results (Lobo, Guevara, & Romanelli, 2014).
Catalyst Stability and Performance: The stability and performance of (R,R)-Jacobsen's catalyst in various reactions, including the oxidation of R-(+)-limonene, have been studied, showing its robustness and effectiveness (Cubillos, Vásquez, & Correa, 2010).
Catalyst Immobilization and Application: Various studies have explored the immobilization of Jacobsen's catalyst on different supports for asymmetric epoxidation of alkenes, demonstrating its effectiveness and potential for reuse (Silva, Wilson, Clark, & Freire, 2006).
Mechanistic Investigations: Research has been conducted to understand the mechanism of oxygen transfer in reactions involving Jacobsen's catalyst, contributing to the understanding of its catalytic action (Bogaerts, Wouters, Van Der Voort, & Van Speybroeck, 2015).
Synthesis and Educational Use: Jacobsen's catalyst has been synthesized and used in educational settings, providing practical experience in enantioselective epoxidation reactions (Hanson, 2001).
properties
IUPAC Name |
2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;manganese(3+);chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54N2O2.ClH.Mn/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;/h17-22,29-30,39-40H,13-16H2,1-12H3;1H;/q;;+3/p-3/t29-,30-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVAWOSDJSQANR-SEILFYAJSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Cl-].[Mn+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Cl-].[Mn+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52ClMnN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901028812 | |
Record name | Jacobsen's catalyst | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901028812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
635.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown powder; [Sigma-Aldrich MSDS] | |
Record name | (R,R)-Jacobsen's catalyst | |
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URL | https://haz-map.com/Agents/19130 | |
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Product Name |
(R,R)-Jacobsen's catalyst | |
CAS RN |
138124-32-0, 149656-63-3 | |
Record name | (N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)manganese(III) chloride, (R,R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138124320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)manganese(III) chloride, (R,R)-rel- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149656633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Jacobsen's catalyst | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901028812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Manganese, chloro[[2,2'-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-κO]](2-)]-, (SP-5-13) | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.565 | |
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Record name | (N,N'-BIS(3,5-DI-TERT-BUTYLSALICYLIDENE)-1,2-CYCLOHEXANEDIAMINE)MANGANESE(III) CHLORIDE, (R,R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPP775Y8PO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | (N,N'-BIS(3,5-DI-TERT-BUTYLSALICYLIDENE)-1,2-CYCLOHEXANEDIAMINE)MANGANESE(III) CHLORIDE, (R,R)-REL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45S483EOVD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Citations
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